2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one
Description
2-Benzylindeno[1,2,3-de]phthalazin-3(2H)-one is a polycyclic heterocyclic compound featuring a fused indeno-phthalazine core substituted with a benzyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural resemblance to kinase inhibitors, particularly glycogen synthase kinase-3 (GSK-3) inhibitors like Tideglusib.
Properties
IUPAC Name |
3-benzyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-21-18-12-6-11-16-15-9-4-5-10-17(15)20(19(16)18)22-23(21)13-14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZSSWWTZGFRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N’-methylenebenzohydrazides through palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling . This reaction proceeds via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The scalability of the palladium-catalyzed cyclization process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced phthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and cytotoxic activities.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antitumor activity may be attributed to the inhibition of DNA topoisomerase, resulting in the disruption of DNA replication and cell division . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its cytotoxic effects.
Comparison with Similar Compounds
GSK-3 Inhibition vs. Tideglusib
This compound exhibits superior binding affinity to GSK-3 compared to Tideglusib, a clinical-stage inhibitor. This is attributed to its benzyl group forming stronger hydrophobic interactions with the Cys199 residue at the enzyme’s active site. Tideglusib, however, contains a thiadiazolidinone moiety that confers reversible inhibition, whereas the indeno-phthalazine core of the former may enable irreversible binding .
PARP Inhibition vs. Talazoparib
Talazoparib, a pyrido[4,3,2-de]phthalazin-3(7H)-one derivative, inhibits PARP1/2 with picomolar potency due to its fluoro and triazole substituents, which enhance DNA damage response (DDR) targeting. In contrast, this compound lacks the pyridine ring and fluorinated groups critical for PARP binding, redirecting its activity toward kinases like GSK-3 .
Anticonvulsant Activity vs. Triazolo-phthalazinones
Triazolo[3,4-a]phthalazin-3(2H)-one derivatives, such as 6-(1H-benzimidazol-2-yl)-1,2,4-triazolo[3,4-a]phthalazin-3(2H)-one, demonstrate anticonvulsant properties in preclinical models. These compounds leverage the electron-deficient triazole ring for CNS penetration, a feature absent in this compound, which prioritizes kinase inhibition over neurological applications .
Notes and Limitations
Limited Direct Data: Most evidence discusses structural analogs (e.g., Talazoparib) rather than this compound itself, necessitating extrapolation from related compounds.
Biological Validation : The compound’s GSK-3 inhibition is computationally predicted; in vitro and in vivo studies are required to confirm potency and selectivity .
Pharmacokinetic Gaps : Data on solubility, metabolic stability, and toxicity are absent, which are critical for therapeutic development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the phthalazinone core. For example, coupling reactions using oxadiazole or triazole precursors (e.g., via reflux in ethanol with catalytic sulfuric acid) are common. Subsequent benzylation at the indeno position is achieved using benzyl halides under basic conditions. Purification via recrystallization or column chromatography is critical to isolate the product (yields: ~70–80%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is key for confirming the benzyl and phthalazinone moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1660–1680 cm⁻¹, critical for verifying the phthalazinone structure .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for coupling steps. Reflux temperatures (70–90°C) and catalysts (e.g., KOH or H₂SO₄) improve reaction efficiency. For benzylation, inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved?
- Methodological Answer : Cross-validation using orthogonal assays is critical. For instance, if in vitro cytotoxicity conflicts with in vivo results, confirm solubility and metabolic stability via pharmacokinetic studies (e.g., microsomal assays). Structural analogs with modified benzyl groups (e.g., halogen substituents) can clarify structure-activity relationships (SAR) .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agents) and employ flow chemistry for controlled mixing. Catalytic systems like Pd/C or phase-transfer catalysts reduce side reactions. Process Analytical Technology (PAT) monitors real-time reaction progress .
Q. How do substituents on the benzyl group impact pharmacological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilic interactions with biological targets, as shown in anti-onchocercal studies. Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like EGFR or PARP, guiding rational design .
Q. What are common pitfalls in crystallizing this compound?
- Methodological Answer : Polymorphism issues arise due to flexible benzyl substituents. Use solvent mixtures (e.g., DCM/hexane) for slow evaporation. Single-crystal X-ray diffraction confirms packing efficiency and hydrogen-bonding networks critical for stability .
Data Interpretation & Validation
Q. How to address discrepancies in NMR spectra during characterization?
- Methodological Answer : Paramagnetic impurities (e.g., metal residues) broaden peaks. Pre-purify via Chelex resin or EDTA washes. For overlapping signals, use 2D NMR (COSY, HSQC) to resolve spin systems .
Q. Which in vitro models are suitable for evaluating its anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
